molecular formula C16H25N3O2 B1523372 2-(1-Boc-piperazin-4-YL-methyl)-aniline CAS No. 885278-02-4

2-(1-Boc-piperazin-4-YL-methyl)-aniline

Cat. No. B1523372
M. Wt: 291.39 g/mol
InChI Key: FQDFBMWSOVNGID-UHFFFAOYSA-N
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Description

2-(1-Boc-piperazin-4-yl-methyl)-aniline is a chemical compound that is used in a variety of scientific research applications. It is a derivative of aniline, a colorless, flammable liquid that is a common organic compound. 2-(1-Boc-piperazin-4-yl-methyl)-aniline is a versatile compound, used in a variety of research applications.

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Hypoxic-Cytotoxic Agents : 2-(1-Boc-piperazin-4-YL-methyl)-aniline derivatives were used to synthesize new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, showing potential as hypoxic-cytotoxic agents in cancer treatment. Among the piperazine derivatives, significant potency was observed (Ortega et al., 2000).

  • Development of Heterocycles and Tryptamines : A study explored the conversion of N-Boc anilines, including 2-(1-Boc-piperazin-4-YL-methyl)-aniline, into heterocycles and tryptamines, presenting new synthetic methods for constructing these novel compounds (Nicolaou et al., 2009).

  • Creation of Dendritic Melamines : This compound was utilized in synthesizing novel dendritic melamines, demonstrating the chemical's versatility in creating complex molecular structures (Sacalis et al., 2019).

Pharmaceutical Research

  • Antihypertensive Activity Study : The compound played a role in synthesizing derivatives for antihypertensive activity research, indicating its relevance in cardiovascular disease research (Clark et al., 1983).

  • Antimicrobial Properties : Research into the antimicrobial activity of 1,3,5-triazine derivatives incorporating 2-(1-Boc-piperazin-4-YL-methyl)-aniline revealed potential applications in combating microbial infections (Patel et al., 2011).

  • Exploring Novel Synthesis Pathways : Studies have investigated new synthetic pathways involving this compound, yielding complex structures potentially useful in pharmacological applications (Balde et al., 2018).

Material Science and Chemistry

  • Study on Copolymers : The electrochemical copolymerization of piperazine with aniline, involving 2-(1-Boc-piperazin-4-YL-methyl)-aniline, was researched to understand the material's electrochemical properties (Dkhili et al., 2018).

  • Investigation in Flame Retardancy : The compound was studied for its potential use as a flame retardant in the treatment of cotton fabrics, demonstrating its utility in enhancing material safety (Nguyen et al., 2014).

  • CO2 Capture Research : In the field of environmental chemistry, this compound was analyzed for its role in the degradation of aqueous piperazine, a process significant in carbon dioxide capture technologies (Freeman et al., 2010).

Safety And Hazards

Again, the specific safety and hazards data for this compound is not readily available1.


I’m sorry I couldn’t provide a more comprehensive analysis. If you have any other questions or need assistance with a different topic, feel free to ask.


properties

IUPAC Name

tert-butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDFBMWSOVNGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703886
Record name tert-Butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Boc-piperazin-4-YL-methyl)-aniline

CAS RN

885278-02-4
Record name tert-Butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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